2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
The compound “2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine core, which is a type of nitrogen-containing heterocycle . This core is often found in bioactive compounds, including adenosine receptor antagonists . The compound also contains a fluorophenyl group and an acetamide group, which could potentially influence its physical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyridine core would likely contribute to the compound’s planarity, while the fluorophenyl and acetamide groups could introduce steric effects .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazolo[1,5-a]pyridine core might participate in reactions with electrophiles or nucleophiles, while the fluorophenyl group could potentially undergo reactions involving the carbon-fluorine bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorophenyl group could increase its lipophilicity, while the acetamide group could participate in hydrogen bonding, influencing its solubility .Scientific Research Applications
Synthesis and Biological Evaluation
The compound 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, as part of a broader class of chemical entities, has been explored for its potential in various scientific research applications. Although the specific compound was not directly identified in the available literature, related compounds have been synthesized and evaluated for their biological activities, offering insights into the potential research applications of the compound .
Anticancer Activity : Compounds structurally related to this compound have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers. These compounds show significant anticancer activity at low concentrations, highlighting their potential for further investigation in oncological research (Hammam et al., 2005).
Anti-inflammatory Activity : Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity. This suggests potential applications in researching inflammatory diseases and conditions (Sunder & Maleraju, 2013).
Neuroinflammation Imaging : Radiosynthesis of derivatives for imaging the translocator protein (18 kDa) with PET has been reported, indicating the use of structurally similar compounds in neuroinflammation and neurodegenerative diseases research through imaging techniques (Dollé et al., 2008).
Antitumor Evaluation : Research on polyfunctionally substituted heterocyclic compounds derived from related structures has demonstrated high inhibitory effects against various human cancer cell lines, suggesting their utility in developing new antitumor agents (Shams et al., 2010).
PI3K/mTOR Inhibition : Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have involved the synthesis of various heterocycles to improve metabolic stability, indicating potential research applications in cancer therapy (Stec et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-13-4-6-14(7-5-13)22-11-16(21)18-9-12-10-19-20-8-2-1-3-15(12)20/h1-8,10H,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWRTUZQUCTEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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